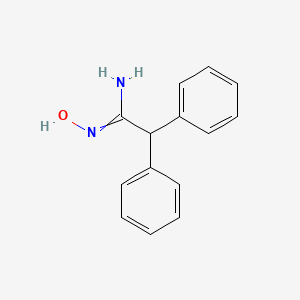

N'-hydroxy-2,2-diphenylethanimidamide

Description

N'-hydroxy-2,2-diphenylethanimidamide (molecular formula: C₁₄H₁₄N₂O) is a hydroxyimidamide derivative characterized by two phenyl groups attached to the central carbon of the ethanimidamide backbone. The compound’s SMILES notation is C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)N, and its InChIKey is KTMXYVWQDZLZAI-UHFFFAOYSA-N . Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 152.6 Ų) suggest a compact molecular conformation, likely influenced by steric effects from the diphenyl groups .

Properties

IUPAC Name |

N'-hydroxy-2,2-diphenylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(16-17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,17H,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMXYVWQDZLZAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387783 | |

| Record name | N'-hydroxy-2,2-diphenylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66824-86-0 | |

| Record name | N'-hydroxy-2,2-diphenylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxy-2,2-diphenylethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,2-diphenylethanimidamide typically involves the reaction of 2,2-diphenylethanimidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually obtained as a powder with a melting point of 138-139°C .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2,2-diphenylethanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and characterized to ensure its quality and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,2-diphenylethanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N’-hydroxy-2,2-diphenylethanimidamide derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that N'-hydroxy-2,2-diphenylethanimidamide exhibits several biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which could be useful in treating metabolic disorders.

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance efficacy and selectivity against target proteins.

Biochemical Studies

The compound's ability to interact with biological macromolecules makes it suitable for biochemical assays aimed at understanding enzyme mechanisms or protein-ligand interactions.

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |

| Study B | Antimicrobial Testing | Showed inhibitory effects against multiple bacterial strains, indicating potential as an antibiotic agent. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, suggesting applications in metabolic disease treatment. |

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-diphenylethanimidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Variations

The following table summarizes key structural differences between N'-hydroxy-2,2-diphenylethanimidamide and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₄H₁₄N₂O | 226.28 | Two phenyl groups | -NHOH, -C(=NO)-, aromatic |

| N'-hydroxy-2-phenylethanimidamide | C₈H₁₀N₂O | 150.18 | Single phenyl group | -NHOH, -C(=NO)-, aromatic |

| 2-(Diethylamino)-N′-hydroxyethanimidamide | C₆H₁₅N₃O | 145.21 | Diethylamino group | -NHOH, -N(C₂H₅)₂ |

| N'-hydroxy-2-(2-thienyl)ethanimidamide | C₆H₈N₂OS | 156.21 | Thienyl (sulfur-containing) | -NHOH, -C(=NO)-, thiophene |

Key Observations :

- Aromatic vs. Aliphatic Substituents: The diphenyl groups in the target compound increase molecular weight and hydrophobicity compared to analogs with single phenyl (C₈H₁₀N₂O) or non-aromatic substituents (e.g., diethylamino in C₆H₁₅N₃O) .

- Steric Hindrance : The diphenyl configuration likely reduces molecular flexibility, as evidenced by its higher CCS values (e.g., [M+H]⁺: 152.6 Ų) compared to smaller analogs (data unavailable for others) .

Physicochemical Properties

- Hydrophobicity : The logP value (predicted via molecular weight and substituents) is higher for the diphenyl derivative due to aromatic bulk, suggesting lower aqueous solubility than C₈H₁₀N₂O or C₆H₁₅N₃O.

- Acid-Base Behavior: The hydroxyimidamide group (-NHOH) is weakly acidic, but the diethylamino group in C₆H₁₅N₃O introduces basicity, altering pH-dependent solubility .

Commercial Availability

Biological Activity

N'-hydroxy-2,2-diphenylethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound's structure can be represented as follows:

- Chemical Formula : C15H16N2O

- Molecular Weight : 244.30 g/mol

- IUPAC Name : N'-hydroxy-N-(2,2-diphenylethyl)ethanimidamide

This compound exhibits several biological activities primarily through:

- Histone Deacetylase Inhibition : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is critical in cancer therapy as it can induce differentiation and apoptosis in tumor cells .

- Antimicrobial Properties : Research has indicated that related compounds possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Antitumor Activity

Studies have demonstrated that this compound may exhibit antitumor activity. For instance, derivatives of similar compounds have shown efficacy in reducing tumor cell proliferation and inducing apoptosis in vitro and in vivo.

Case Study: Antitumor Efficacy

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity against specific cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.0 | HDAC inhibition |

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial activity observed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further exploration in therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the phenyl groups or the imidamide moiety may enhance potency or selectivity for specific biological targets.

Key Findings on SAR

- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings significantly influences the compound's activity.

- Linker Variability : Altering the length and flexibility of the linker between functional groups can affect both solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.